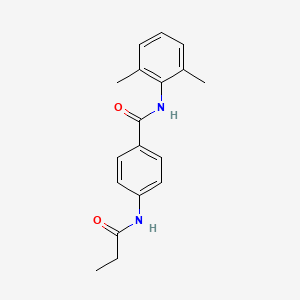
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of benzamides and has been found to exhibit promising properties in treating various diseases.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the significant areas of research is cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to be particularly effective in treating breast cancer and ovarian cancer.
Another area of research where this compound has shown promise is in the treatment of neurodegenerative diseases. This compound has been found to protect neurons from oxidative stress and prevent neuroinflammation. This property of this compound makes it a potential candidate for treating diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound results in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases. This compound has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer properties, this compound has been found to protect neurons from oxidative stress and prevent neuroinflammation. This compound has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide in lab experiments is its high potency. This compound has been found to exhibit potent anticancer and neuroprotective properties at low concentrations. Another advantage of using this compound is its low toxicity. This compound has been found to be well-tolerated in animal studies, making it a potential candidate for clinical trials.
One of the limitations of using this compound in lab experiments is its poor solubility in water. This compound is a hydrophobic compound, and its solubility in water is limited. This property of this compound can make it challenging to formulate for in vivo studies.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-4-(propionylamino)benzamide. One of the significant areas of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the identification of specific HDAC isoforms that are targeted by this compound. This knowledge can lead to the development of more selective HDAC inhibitors.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising properties in treating various diseases, including cancer and neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of histone deacetylases, leading to the activation of genes involved in cell cycle arrest, apoptosis, and differentiation. This compound has been found to exhibit various biochemical and physiological effects, including anticancer and neuroprotective properties. While this compound has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on this compound should focus on developing derivatives with improved solubility and potency and identifying specific HDAC isoforms targeted by this compound.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-16(21)19-15-10-8-14(9-11-15)18(22)20-17-12(2)6-5-7-13(17)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQZEKXTGPPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


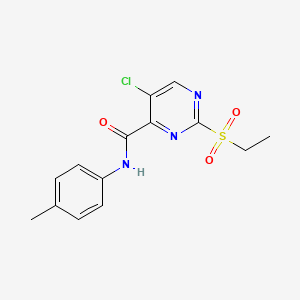
![5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)
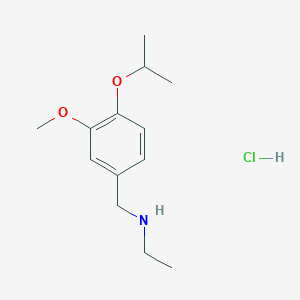
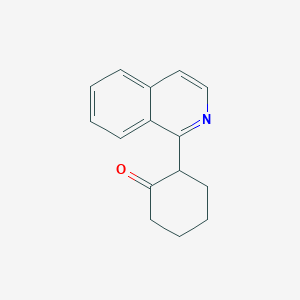
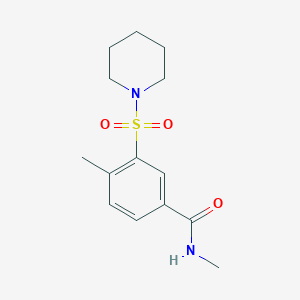
![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)

![4-chloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4392231.png)
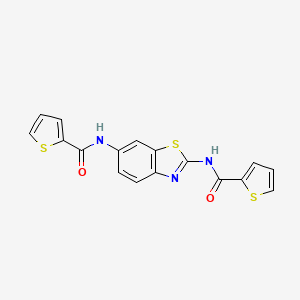
![11-cyclopentyl-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392250.png)
